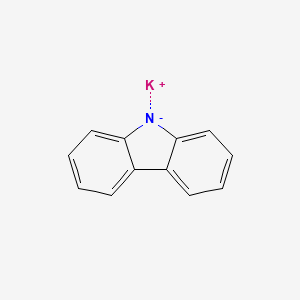

Carbazole Potassium Salt

Descripción

Significance and Versatility in Modern Organic Synthesis

Carbazole (B46965) potassium salt is widely recognized for its significant and versatile applications in contemporary organic synthesis. myskinrecipes.comchemimpex.com Its utility stems from its unique electronic properties and its capacity to serve as a building block for a diverse range of organic molecules. chemimpex.com The deprotonation of the nitrogen atom in the carbazole ring to form the potassium salt enhances its nucleophilicity, making it a potent reagent in various chemical reactions.

This enhanced reactivity is harnessed in the synthesis of numerous functional materials. For instance, it is a key component in the production of dyes and pigments. myskinrecipes.com Its stable and soluble nature facilitates its integration into complex chemical processes, contributing to the development of advanced materials such as polymers and nanocomposites used in coatings and plastics. chemimpex.com

Role as a Key Intermediate in Chemical Transformations

Carbazole potassium salt serves as a crucial intermediate in a multitude of chemical transformations, enabling the construction of complex molecular architectures. myskinrecipes.comchemimpex.com Its role as a precursor is particularly prominent in the synthesis of functionalized carbazole derivatives, which are of significant interest in medicinal chemistry and drug discovery. myskinrecipes.comchemimpex.com

The compound's ability to participate in various reactions, including oxidation, reduction, and substitution, allows for the introduction of different functional groups onto the carbazole framework. For example, it can be oxidized to form carbazole-3,6-dione and reduced to yield dihydrocarbazole derivatives. Furthermore, it readily undergoes substitution reactions, where hydrogen atoms on the carbazole ring are replaced by other chemical moieties.

One notable application is in the regioselective ring-opening of epoxides. The potassium salt of carbazole reacts with epoxides in a controlled manner to produce N-(β-hydroxyalkyl)carbazoles, a class of compounds with potential applications in various fields. researchgate.net This transformation highlights the salt's utility in forming carbon-nitrogen bonds, a fundamental process in the synthesis of many biologically active molecules.

The compound is also instrumental in the synthesis of carbazole-containing polymers with desirable hole-transport properties, which are valuable in the fabrication of organic electronic devices. The potassium salt form facilitates the incorporation of carbazole units into polymer chains through nucleophilic substitution reactions, allowing for precise control over the resulting polymer's architecture and electronic characteristics.

Chemical Profile

This section details the fundamental chemical and physical properties of this compound, along with common methods for its synthesis.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₁₂H₈KN. chembk.com It presents as a colorless crystalline solid and is known for its good solubility in water, as well as its thermal and chemical stability. chembk.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₈KN | nih.gov |

| Molar Mass | 205.30 g/mol | nih.gov |

| Appearance | Powder to crystalline solid | chembk.com |

| IUPAC Name | potassium;carbazol-9-ide | nih.gov |

| CAS Number | 6033-87-0 | nih.gov |

The crystal structure of unsolvated this compound has been determined, revealing a rhombohedral crystal system. nih.gov

Synthesis and Preparation

The synthesis of this compound is typically achieved through the reaction of carbazole with a suitable potassium base. A common and established method involves heating carbazole with potassium hydroxide (B78521) in a solvent such as ethanol (B145695) under reflux conditions. Following the reaction, the solvent is evaporated, and the product can be purified by recrystallization from a solvent like methanol, yielding a bright yellow-brown solid.

Another synthetic approach utilizes potassium carbonate as the base in an appropriate solvent. The choice of base and solvent can influence the reaction conditions and the purity of the final product. For instance, in certain applications like the ring-opening of epoxides, the potassium salt of carbazole can be generated in situ using a base in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. researchgate.net

In some synthetic procedures for creating derivatives, such as 1,8-difluoro-3,6-dinitro-9H-carbazole potassium salt, the reaction of the parent carbazole with other reagents in a suitable solvent leads to the precipitation of the desired potassium salt upon cooling. google.com The reaction temperature for such preparations can range from room temperature to 150°C. google.com

Applications in Scientific Research

This compound is a cornerstone in various domains of scientific research, particularly in the development of advanced materials and pharmaceuticals.

Role in the Development of Organic Light-Emitting Diodes (OLEDs)

This compound is a pivotal precursor in the synthesis of materials for organic light-emitting diodes (OLEDs). myskinrecipes.comchemimpex.com Carbazole-based compounds are known for their excellent hole-transport properties, which are crucial for the efficiency and performance of OLED devices. The potassium salt facilitates the incorporation of the carbazole moiety into polymer chains or small molecules used in the emissive and charge-transport layers of OLEDs. These materials contribute to brighter and more efficient displays by improving charge transport and luminescence.

Use as a Precursor in Photocatalysis

While direct applications of this compound in photocatalysis are not extensively documented in the provided context, its derivatives play a significant role. The carbazole unit, readily introduced via its potassium salt, is a well-known photosensitizer. Carbazole-containing polymers and molecules can absorb light and initiate chemical reactions, a fundamental aspect of photocatalysis. The synthesis of these photocatalytically active materials often begins with transformations involving this compound.

Application in the Synthesis of Pharmaceutical Intermediates

The versatility of this compound makes it a valuable tool in medicinal chemistry for the synthesis of pharmaceutical intermediates. myskinrecipes.com Its ability to undergo N-alkylation and other substitution reactions allows for the creation of a wide array of carbazole derivatives. researchgate.net These derivatives are scaffolds for compounds with potential biological activity, contributing to drug discovery and development programs. myskinrecipes.com For example, the synthesis of N-(β-hydroxyalkyl)carbazoles, facilitated by the potassium salt, introduces a pharmacologically relevant side chain to the carbazole core. researchgate.net

Recent Research and Future Outlook

The field of carbazole chemistry continues to evolve, with ongoing research uncovering new applications and synthetic methodologies for this compound and its derivatives.

Innovations in Synthesis and Functionalization

Recent research has focused on developing more efficient and selective methods for the synthesis and functionalization of carbazole derivatives using this compound. For instance, studies have explored the influence of various reaction parameters, such as solvent, base, and temperature, to optimize the synthesis of novel carbazole compounds. researchgate.net The development of pincer ligands based on a carbazole backbone represents a significant advancement, where the deprotonation of the carbazole nitrogen is a key step in forming the active catalyst. acs.org These innovations enable the creation of complex molecules with tailored properties for specific applications.

Emerging Applications and Future Trends

The unique electronic and photophysical properties of carbazole derivatives continue to drive the exploration of new applications. Beyond OLEDs, carbazole-based materials are being investigated for use in organic solar cells, where they can enhance energy conversion efficiencies. The development of novel carbazole-based polymers and nanocomposites also points to future applications in advanced coatings and plastics. chemimpex.com In the realm of medicinal chemistry, the ongoing synthesis of new carbazole derivatives holds promise for the discovery of novel therapeutic agents. The versatility of this compound as a key building block ensures its continued importance in these and other emerging fields of chemical research.

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

potassium;carbazol-9-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N.K/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;/h1-8H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSKDGZCVMJGDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3[N-]2.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482891 | |

| Record name | Carbazole Potassium Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6033-87-0 | |

| Record name | Carbazole Potassium Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving Carbazole Potassium Salt

Nucleophilic Reactivity of the Carbazol-9-ide Anion

The deprotonation of carbazole (B46965) at the nitrogen atom yields the carbazol-9-ide anion, a potent nucleophile. This enhanced nucleophilicity, derived from the localization of a negative charge on the nitrogen within the aromatic ring system, is central to its utility in a variety of chemical transformations. The potassium salt of carbazole, in particular, offers favorable solubility in organic solvents and a suitable ionic character, making it a widely used reagent in organic synthesis. The reactivity of the carbazol-9-ide anion is harnessed in numerous reactions, including N-alkylation and nucleophilic substitution, to construct complex molecules. nih.gov

N-alkylation of the carbazol-9-ide anion is a fundamental method for introducing alkyl substituents onto the carbazole nitrogen, forming a diverse range of N-alkylcarbazoles. This class of reactions is pivotal in the synthesis of various functional materials and biologically active compounds. google.comresearchgate.net

The reaction of carbazole potassium salt with epoxides provides a direct route to N-(β-hydroxyalkyl)carbazoles. researchgate.netdntb.gov.ua This transformation proceeds via a regioselective ring-opening of the epoxide, where the carbazol-9-ide anion acts as the nucleophile. Mechanistic studies have shown that the reaction is highly dependent on parameters such as solvent, base, and temperature. researchgate.netresearchgate.net The use of carbazole's potassium salt in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures has been found to be particularly effective, leading to good to excellent yields of the desired products. researchgate.netresearchgate.net The nucleophilic attack of the carbazol-9-ide anion typically occurs at the less sterically hindered carbon of the epoxide ring, a characteristic feature of SN2-type reactions. researchgate.net This regioselectivity is a key advantage, allowing for the controlled synthesis of specific isomers.

A systematic study on the reaction of potassium carbazol-9-ide with cyclohexene (B86901) oxide demonstrated the influence of various solvents on the reaction yield. The results, summarized in the table below, highlight the superior performance of DMSO in facilitating this reaction. researchgate.net

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H₂O | Reflux | 48 | 62 |

| 2 | DMF | 100 | 10 | 83 |

| 3 | DMSO | 100 | 7 | 91 |

| 4 | NMP | 100 | 14 | 75 |

| 5 | MeCN | Reflux | 36 | 47 |

| 6 | Acetone | Reflux | 48 | 34 |

| 7 | Toluene | Reflux | 48 | No Reaction |

Data sourced from a study on the regioselective ring-opening of epoxides by carbazole. researchgate.net

The N-alkylation of this compound with alkyl halides is a classical and widely employed method for the synthesis of N-alkylcarbazoles. nih.govgoogle.com This reaction follows a nucleophilic substitution mechanism, where the carbazol-9-ide anion displaces the halide from the alkyl halide. nih.gov The process is utilized in industrial settings for the preparation of important intermediates like N-ethylcarbazole, which is a precursor for valuable dyes and pigments. google.comgoogle.com The reaction can be carried out using various alkylating agents, including ethyl halides and diethyl sulphate, in the presence of a base like potassium hydroxide (B78521) or potassium carbonate to generate the carbazolide anion in situ. google.comgoogle.com Microwave-assisted methods have also been developed to accelerate this reaction, allowing for rapid and high-yield synthesis of N-alkyl derivatives of carbazole by adsorbing the reactants onto potassium carbonate. researchgate.net

The reaction of carbazole with various alkyl halides, supported by Amberlite IRA-400 resin to generate the carbazolyl anion, demonstrates the facility of this N-alkylation. hakon-art.com

| Alkyl Halide | Reaction Time (min) | Yield (%) |

| Methyl iodide | 10 | 98 |

| Ethyl bromide | 15 | 95 |

| n-Propyl bromide | 20 | 92 |

| n-Butyl bromide | 25 | 90 |

| Benzyl chloride | 10 | 96 |

Data adapted from a study on polymer-supported synthesis of N-alkylcarbazoles. hakon-art.com

The formation of N-(β-hydroxyalkyl)carbazoles is a direct consequence of the nucleophilic ring-opening of epoxides by the carbazol-9-ide anion, as detailed in section 3.1.1.1. nih.govresearchgate.net This reaction is a valuable synthetic tool as the resulting products, containing both a carbazole moiety and a hydroxyl group, are versatile intermediates for further chemical modifications. nih.gov For instance, these compounds can be used in the synthesis of more complex molecules, such as 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules, which have shown potential as antifungal agents. nih.gov The synthesis involves the initial N-alkylation of the this compound with an epoxide, followed by further functionalization of the resulting β-hydroxyalkyl side chain. nih.govresearchgate.net The regioselectivity of the initial epoxide opening is crucial for determining the final structure of these complex molecules. researchgate.net

The carbazol-9-ide anion, generated from this compound, readily participates in nucleophilic substitution reactions with a wide range of electrophiles beyond alkyl halides and epoxides. nih.gov This reactivity is fundamental to the construction of C-N bonds and the synthesis of diverse carbazole derivatives. For example, the anion can react with acyl chlorides to form N-acylcarbazoles. hakon-art.com These reactions leverage the potent nucleophilic character of the deprotonated nitrogen to efficiently form new chemical bonds. The choice of electrophile dictates the nature of the substituent introduced at the nitrogen atom, allowing for the synthesis of a vast library of carbazole-containing compounds with tailored properties for applications in materials science and pharmaceutical chemistry.

This compound, by providing the nucleophilic carbazol-9-ide anion, can participate in Nucleophilic Aromatic Substitution (SNAr) reactions. In these reactions, the carbazol-9-ide anion attacks an electron-deficient aromatic ring, displacing a leaving group. This pathway is particularly relevant for the synthesis of N-arylcarbazoles where direct arylation of carbazole might be challenging. For instance, the reaction of potassium carbazol-9-ide with activated nitroquinoline derivatives can proceed via an SNAr mechanism, where the carbazole moiety substitutes a halogen on the quinoline (B57606) ring. mdpi.com

Furthermore, a "metamorphosis" of thiophenes into carbazoles has been reported, which involves a sequential intermolecular and intramolecular SNAr reaction. In this process, dibenzothiophene (B1670422) dioxides react with potassium amides, where the initial intermolecular SNAr is followed by an intramolecular cyclization to form the carbazole ring system. kyoto-u.ac.jp While not directly involving this compound as a reactant, this demonstrates the principle of using a potent nitrogen nucleophile in a key SNAr step to construct the carbazole core, a transformation conceptually related to the reactivity of the carbazol-9-ide anion.

N-Alkylation Reactions

Oxidative Transformations of this compound

The oxidation of carbazoles, including the potassium salt, can proceed through various pathways, yielding a range of products depending on the reaction conditions and oxidizing agents employed. These transformations are often initiated by the removal of an electron from the electron-rich carbazole ring system.

Electrochemical methods provide a controlled means to study the oxidation of carbazole species. The electrochemical oxidation of carbazole is generally understood to be a one-electron process, leading to the formation of a radical cation. core.ac.uk This initial step is often the precursor to subsequent chemical reactions, including dimerization and polymerization. core.ac.ukresearchgate.net

Voltammetric studies on glassy carbon rotating disk electrodes in acidic aqueous ethanol (B145695) mixtures have shown that the anodic oxidation of carbazole is influenced by both diffusion and the rate of electron transfer. core.ac.uk The process is characterized by the formation of a poorly soluble product on the electrode surface, which can lead to passivation. core.ac.uk Computational studies using methods like SCF MO LCAO INDO, AMI-UHF, and PM3-UHF have been employed to elucidate the regioselectivity of the oxidative coupling. core.ac.uk

In some cases, the electrochemical oxidation of carbazole derivatives can proceed via a two-electron transfer process (EE mechanism), indicating the absence of a subsequent chemical reaction immediately following the electron loss. iieta.org The reversibility of the oxidative wave in cyclic voltammetry experiments suggests that the generated dication is stable under the experimental conditions. iieta.org However, the specific mechanism can be highly dependent on the substituents present on the carbazole ring and the reaction medium. researchgate.netiieta.org For instance, the presence of an N-aryl substituent can lead to the delocalization of the radical cation onto the N-aryl group, influencing the subsequent reaction pathways. researchgate.net

Recent research on carbazole-based polycyclic aromatic hydrocarbons has further illuminated the electrochemical oxidation process. nih.govacs.org Using cyclic voltammetry, it was observed that electropolymerization occurs, evidenced by the deposition of oligomers on the ITO electrode. nih.govacs.org Theoretical investigations support that the primary oxidation pathway involves the 3,6-positions of the carbazole moiety, which possess high electron density. nih.govacs.org

Table 1: Key Findings in Electrochemical Oxidation of Carbazole Systems

| Feature | Observation | Significance |

| Electron Transfer | Primarily a one-electron process, but two-electron transfers are possible for some derivatives. core.ac.ukiieta.org | Determines the initial reactive species (radical cation vs. dication). |

| Reaction Control | Influenced by diffusion and electron transfer rates. core.ac.uk | Highlights the kinetic factors governing the oxidation. |

| Product Formation | Often leads to dimerization, polymerization, and film deposition on the electrode. core.ac.uknih.govacs.org | Indicates the high reactivity of the initially formed radical species. |

| Regioselectivity | Oxidation and subsequent coupling predominantly occur at the 3,6-positions. nih.govacs.org | Consistent with the calculated high electron density at these positions. |

| Mechanism Type | Can follow an EE (electrochemical-electrochemical) or ECEC (electrochemical-chemical-electrochemical-chemical) pathway. iieta.org | The specific pathway depends on the stability of the intermediates. |

The oxidation of carbazole can lead to the formation of carbazole-3,6-dione under specific conditions. This transformation typically involves the use of strong oxidizing agents. For example, treatment of carbazole with potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium like acetic acid results in the formation of the dione (B5365651). core.ac.uk Similarly, lead tetraacetate in acidic solution can also effect this oxidation. core.ac.uk

The mechanism likely proceeds through initial oxidation of the carbazole ring, followed by the introduction of oxygen functionalities at the electron-rich 3 and 6 positions. The dione structure suggests a significant alteration of the aromatic system of the carbazole core.

Radical intermediates are central to many oxidative coupling reactions of carbazoles. The initial step is often the formation of a carbazole radical cation via single electron transfer (SET). chim.it This can be achieved chemically, for instance, through the interaction of carbazole with an aryldiazonium salt, or electrochemically. chim.itbeilstein-journals.org

Once formed, the radical cation can participate in several reaction pathways. In the context of oxidative coupling, two primary mechanisms have been proposed: one involving a single radical cation and another involving two radical cations. nih.govacs.org Theoretical studies suggest that the dimerization of two radical cations can be a viable pathway. nih.govacs.org

In palladium-catalyzed C-H arylation reactions with diazonium salts, it is proposed that the reaction could proceed through either an ionic (2e⁻) or a radical (1e⁻) pathway. nih.gov The radical pathway would involve a single-electron process, potentially generating a Pd(III) intermediate. nih.gov Similarly, in electrochemical P-N coupling reactions, a direct radical cross-coupling between a nitrogen radical derived from carbazole and a phosphoryl radical has been considered as a possible mechanism. beilstein-journals.org The generation of these radical species is often facilitated by anodic oxidation. beilstein-journals.org

The merging of photoredox catalysis with transition metal catalysis has provided new avenues for radical-mediated C-H functionalization. beilstein-journals.org In these systems, a photoexcited catalyst can generate an aryl radical from a diazonium salt, which is then intercepted by a palladacycle intermediate, leading to a Pd(III) species and subsequent C-C bond formation. beilstein-journals.org

Reductive Pathways Leading to Dihydrocarbazole Derivatives

The reduction of this compound or its parent compound can lead to the formation of dihydrocarbazole derivatives. This transformation typically involves the addition of hydrogen across one of the double bonds in the heterocyclic ring system. Common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be employed for this purpose.

A notable method for synthesizing carbazoles involves the Cadogan reductive cyclization of 2-nitrobiphenyl (B167123) derivatives. derpharmachemica.com This reaction, which utilizes organophosphorus reagents like triphenylphosphine, proceeds through the reduction of the nitro group to a nitrene, which then undergoes cyclization onto the adjacent phenyl ring to form the carbazole skeleton. derpharmachemica.com While this is a synthesis of the carbazole ring itself rather than a reduction of a pre-formed carbazole, it highlights a key reductive cyclization strategy in carbazole chemistry.

C-H Activation Mechanisms Mediated by this compound Systems

The carbazole nucleus is a common substrate in transition metal-catalyzed C-H activation and functionalization reactions. chim.it The use of a directing group is often employed to achieve regioselectivity. chim.it The general mechanism involves the chelation-assisted, regioselective formation of a cyclometalated intermediate, typically with palladium(II). chim.it This is followed by the coordination and oxidative addition of a coupling partner, and subsequent reductive elimination to yield the C-H functionalized product. chim.it

In the context of palladium-catalyzed C-H arylation, mechanistic studies involving kinetic isotope effects (KIE) have shown that the C-H activation step is often the rate-determining step. nih.gov For the arylation of aniline (B41778) carbamates with diazonium salts, a KIE value of 4.2 was observed, indicating that C-H bond cleavage is slower than the subsequent oxidative addition step. nih.gov The proposed mechanism involves the formation of a palladacycle, which then reacts with the diazonium salt. nih.gov

Dual catalytic systems combining transition metals and photoredox catalysts have also been developed for C-H activation. beilstein-journals.org For the synthesis of carbazoles via intramolecular C-H amination, a proposed mechanism involves a Pd(II)/Pd(IV) catalytic cycle where the photo-oxidized iridium catalyst reoxidizes the palladium center. An alternative pathway via a Pd(III)/Pd(I) system has also been considered. beilstein-journals.org

Table 2: Mechanistic Pathways in C-H Activation of Carbazole Systems

| Catalytic System | Key Mechanistic Steps | Intermediate Species |

| Palladium(II)-Catalyzed (Classical) | 1. Directing group-assisted C-H activation. 2. Oxidative addition of coupling partner. 3. Reductive elimination. chim.it | Palladacycle, Pd(IV) species. |

| Palladium(II)-Catalyzed (with Diazonium Salts) | 1. Formation of palladacycle (rate-determining). 2. Oxidative addition (ionic or radical). 3. Reductive elimination. nih.gov | Palladacycle, potentially Pd(III) or Pd(IV) species. |

| Dual Pd/Photoredox Catalysis | 1. DG-assisted C-H activation to form palladacycle. 2. SET from photoexcited catalyst to coupling partner to form a radical. 3. Radical interception by palladacycle. 4. Reductive elimination. beilstein-journals.org | Palladacycle, Pd(III) species, aryl radical. |

Computational and Theoretical Investigations of Carbazole Potassium Salt

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic properties of carbazole-based systems. scispace.comrsc.org DFT calculations allow for a detailed mapping of electron density, molecular orbitals, and electrostatic potential, which are fundamental to understanding the compound's stability and reaction preferences.

Upon deprotonation of carbazole (B46965) to form the carbazolide anion present in carbazole potassium salt, the electronic structure undergoes a significant rearrangement. The negative charge is not localized on the nitrogen atom but is delocalized across the entire aromatic π-system. This delocalization is key to the anion's stability and its characteristic reactivity. DFT studies on related systems, such as carbazole-based phosphine (B1218219) oxides, have shown that the Highest Occupied Molecular Orbital (HOMO) is typically localized on the carbazole unit, highlighting its electron-donating nature. researchgate.net The energy of the HOMO is a critical parameter, as it relates to the ionization potential and the ability of the molecule to act as a hole transporter in organic electronic devices. nih.gov

Furthermore, calculations of the electrostatic potential (ESP) surface consistently reveal that the carbazole moiety possesses a higher electron density compared to other attached groups, such as phenyl rings. nih.govacs.org This high electron density indicates that the carbazole ring, particularly the 3 and 6 positions, is the most probable site for electrophilic attack or protonation. nih.govacs.org DFT can also be used to evaluate the impact of substituents on the electronic structure. Studies on substituted carbazoles show that even groups not directly conjugated with the ring can modulate the electron density distribution through inductive effects. researchgate.netiucr.org

| Property | Computational Finding | Implication for Reactivity | Source |

|---|---|---|---|

| HOMO Localization | Primarily localized on the carbazole moiety. | Carbazole acts as the primary electron-donating/hole-transporting unit. | researchgate.net |

| LUMO Stabilization | Stabilized by electron-withdrawing groups attached to the carbazole system. | Influences the electron-accepting properties and the energy band gap. | researchgate.net |

| Electrostatic Potential (ESP) | Highest negative potential (electron density) is found on the carbazole ring system. | Predicts that the carbazole moiety is the most favorable site for protonation and electrophilic attack. | nih.govacs.org |

| Triplet State Energy (T1) | Calculated to be high (~3 eV), corresponding to a localized transition within the carbazole unit. | Indicates suitability as a host material for phosphorescent emitters without quenching. | researchgate.net |

Molecular Modeling for Reaction Pathways and Transition States

Molecular modeling, primarily using DFT, is instrumental in elucidating complex reaction mechanisms involving carbazole derivatives. By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, researchers can construct detailed energy profiles for proposed reaction pathways.

A notable example is the computational investigation of the Scholl reaction for carbazole-based polycyclic aromatic hydrocarbons. acs.org Theoretical modeling was employed to compare two potential mechanisms: the arenium cation mechanism and the radical cation mechanism. acs.org The calculations revealed the relative energy barriers for each step, allowing researchers to identify the most plausible pathway. For instance, in the dimerization of a carbazole-based hydrocarbon, protonation at the 3-position of the carbazole was found to be energetically more favorable than protonation on an adjacent phenyl group, guiding the subsequent C-C bond formation. acs.org

Modeling is also crucial for determining the energy barriers of dynamic processes, such as conformational changes. In studies of sterically hindered carbazole-borane derivatives, DFT calculations were used to map the potential energy surface for the rotation of the carbazole group around the B-N bond. unibo.it These calculations identified multiple possible transition states and determined their respective energy barriers, which successfully explained the dynamic behavior observed in NMR experiments. unibo.it Similarly, DFT modeling has been applied to understand the formation of organometallic pincer complexes, where it helped to delineate the most plausible reaction pathway involving the heterolytic splitting of dihydrogen. acs.org

| Species | Description | Calculated Relative Energy (kcal/mol) | Source |

|---|---|---|---|

| Reactant | Initial HPB-2Car molecule | 0.0 | acs.org |

| DIMIM1AC | Intermediate after protonation at the carbazole 3-position | -2.84 | acs.org |

| DIMTS1AC | Transition state for C-C bond formation | 16.51 | acs.org |

| DIMIM2AC | Dimeric intermediate after C-C bond formation | -20.94 | acs.org |

Computational Studies of Intermolecular Interactions and Supramolecular Assemblies

The way this compound molecules interact with each other and with their environment governs their solid-state structure and properties. Computational studies are essential for analyzing these non-covalent interactions, which include ionic bonds, hydrogen bonds, and π–π stacking.

The solid-state structure of unsolvated this compound has been determined, revealing a highly ordered rhombohedral crystal lattice where the potassium cations interact with the delocalized carbazolide anions. nih.gov Computational studies on related systems provide deeper insight into these interactions. For the potassium salt of 9-(2,4,6-trinitroanilino)carbazole, it was found that the K+ ion is not only ionically bonded to the deprotonated nitrogen atom but also coordinates with oxygen atoms from three neighboring molecules and with the π-cloud of a carbazole ring from a fourth molecule. researchgate.net This illustrates the formation of a complex supramolecular assembly held together by multiple weak interactions.

Theoretical models have also been used to understand the behavior of carbazole-based materials in amorphous states. Using a semiempirical van der Waals density functional theory approach, studies on amorphous thin films showed that intermolecular interactions between randomly oriented molecules lead to a splitting of electronic energy levels. nih.gov This aggregation-induced disorder is a key factor influencing the electronic properties of organic semiconductor films. nih.gov Furthermore, computational methods like COSMO-RS have been employed to predict the binding properties of carbazole-based macrocycles, identifying key intermolecular hydrogen bonds responsible for anion recognition. beilstein-journals.org DFT calculations have also been used to investigate the stability of π-dimers formed by carbazole-containing monomers, which can be more stable than covalent bond formation under certain oxidative conditions. mdpi.com

| Interaction Type | System Studied | Computational Method | Finding | Source |

|---|---|---|---|---|

| Ionic & π-Cloud Coordination | Potassium salt of 9-(2,4,6-trinitroanilino)carbazole | - (Analysis of X-ray data) | K+ ion coordinates with N, O, and the carbazole π-system of multiple molecules. | researchgate.net |

| van der Waals & π-π Stacking | Amorphous carbazole material | van der Waals DFT | Random molecular aggregation leads to splitting and disorder of electronic energy states. | nih.gov |

| Hydrogen Bonding | Methylene-bridged carbazole macrocycles | COSMO-RS | Predicted anion binding properties based on intramolecular and intermolecular H-bonds. | beilstein-journals.org |

| π-Dimer Formation | Perimidine-carbazole-thiophene monomers | DFT | Revealed the considerable stability of dicationic and tetracationic π-dimers over covalent polymers. | mdpi.com |

Prediction of Reactivity and Mechanistic Feasibility

A primary goal of computational chemistry is to move from explaining known phenomena to predicting the outcome of unknown reactions. By integrating the insights from electronic structure, reaction pathways, and intermolecular forces, theoretical models can predict the most likely products and the feasibility of a proposed chemical transformation.

For example, DFT calculations have been used to predict the regioselectivity of reactions. In the oxidative coupling of carbazole-based hydrocarbons, both ESP maps and spin density calculations of the radical cation intermediate showed that the electron density is highest at the 3 and 6 positions of the carbazole ring. nih.govacs.org This led to the correct prediction that dimerization would occur via C-C bond formation at these sites. acs.org

Mechanistic feasibility can also be assessed. DFT modeling of the formation of rhodium and iridium-based carbazole pincer complexes explained why one metal could be dehydrogenated while the other could not, attributing the difference to the greater accessibility of the required 14-electron intermediate for the rhodium complex. acs.org Furthermore, calculations can predict whether intermolecular or intramolecular reactions are more likely. Frontier Molecular Orbital (FMO) analysis of certain carbazole derivatives suggested a preference for intermolecular interactions due to a large HOMO-LUMO gap, predicting a tendency to form assemblies rather than undergo intramolecular cyclization. researchgate.net The calculation of spin density in radical cations of complex monomers has also successfully predicted the reactive site for electropolymerization, showing that coupling should occur through the carbazole segment where the spin is most centralized. mdpi.com

| Prediction | Basis of Prediction | System | Outcome | Source |

|---|---|---|---|---|

| Reaction Regioselectivity | ESP maps and spin density distribution | Carbazole-based polycyclic aromatic hydrocarbons | Correctly predicted that oxidative coupling occurs at the 3,6-positions of the carbazole. | nih.govacs.org |

| Reaction Mechanism | Relative energies of intermediates and transition states | Scholl reaction of carbazole derivatives | Predicted that dimerization is energetically more favorable than intramolecular cyclization. | acs.org |

| Relative Reactivity | Accessibility of key reactive intermediates | Rh and Ir pincer complexes | Explained why the Rh complex undergoes dehydrogenation while the Ir complex does not. | acs.org |

| Polymerization Site | Spin density localization in radical cation | Perimidine-carbazole-thiophene monomers | Predicted that coupling would run through the carbazole segment. | mdpi.com |

Advanced Synthetic Applications and Derivatives of Carbazole Potassium Salt

Polymerization Reactions Mediated by Carbazole (B46965) Potassium Salt

While carbazole potassium salt is primarily utilized as a potent nucleophile for the synthesis of carbazole-containing monomers, its role and the principles of potassium-based initiation are central to understanding the formation of carbazole-based polymers. The carbazolide anion, generated by the deprotonation of carbazole, is a key building block for monomers that are subsequently polymerized through various mechanisms, including anionic and controlled polymerization pathways.

Anionic Polymerization Initiation

Anionic polymerization is a chain-growth polymerization that involves a nucleophilic attack on a monomer, creating a propagating carbanion. This process is suitable for vinyl monomers that possess strong electron-withdrawing groups capable of stabilizing the negative charge. eresearchco.com The initiation step requires a strong nucleophile, such as organometallic compounds (e.g., alkyllithiums) or alkali metal amides (e.g., potassium amide). eresearchco.comresearchgate.net

The direct use of this compound as an initiator for common vinyl monomers is not extensively documented, with initiators like alkyllithiums or potassium naphthalenide being more commonly reported for the anionic polymerization of carbazole-containing monomers like N-vinylcarbazole. researchgate.net However, the principle relies on a nucleophilic initiator. The carbazolide anion is a strong nucleophile and, theoretically, could initiate the polymerization of highly electrophilic monomers. More commonly, related potassium compounds such as potassium alkoxides are used to initiate the ring-opening polymerization of heterocycles like epoxides and siloxanes. ethernet.edu.et For instance, the synthesis of 9-(2,3-epoxypropyl) carbazole, a key monomer, involves the reaction of carbazole with epichlorohydrin (B41342) in the presence of potassium hydroxide (B78521), a precursor to the potassium salt. mdpi.com This monomer can then undergo anionic polymerization.

The choice of initiator is critical, as its nucleophilicity must be matched to the monomer's electrophilicity to achieve controlled propagation. uni-bayreuth.de Initiators like benzyltrimethylsilane (B1265640) activated by potassium tert-butoxide have also been developed for the anionic polymerization of various vinyl monomers, highlighting the versatility of potassium-based initiator systems. dntb.gov.ua

Controlled/Living Polymerization Mechanisms

A key advantage of anionic polymerization, when performed under stringent conditions (high purity of reactants and inert solvents), is its ability to proceed via a "living" mechanism. vt.edu A living polymerization is a chain-growth process that lacks termination or chain transfer steps. ethernet.edu.et This allows the anionic propagating chain ends to remain active indefinitely.

This living character offers several significant benefits:

Controlled Molecular Weight: The polymer's molecular weight increases linearly with monomer conversion and can be predetermined by the monomer-to-initiator ratio. ethernet.edu.et

Narrow Molecular Weight Distribution: Since all chains are initiated simultaneously and grow at a similar rate, the resulting polymers have a low polydispersity index (PDI).

Complex Architectures: The living nature of the chain ends allows for the sequential addition of different monomers to synthesize well-defined block copolymers. mdpi.comvt.edu

Living anionic polymerization has been successfully employed for carbazole-containing monomers. For example, well-defined block copolymers containing carbazole have been synthesized via sequential living anionic polymerization, achieving narrow molecular weight distributions (Mw/Mn < 1.15). researchgate.net Beyond anionic methods, other controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Single Electron Transfer-Reversible Addition Fragmentation Chain Transfer (SET-RAFT), have been utilized for carbazole-based vinyl and methacrylate (B99206) monomers to produce polymers with controlled architectures. nii.ac.jp These controlled/living methods are essential for creating the sophisticated macromolecular structures needed for advanced electronic applications. researchgate.net

Synthesis of Carbazole-Containing Polymers and Copolymers

The incorporation of the carbazole moiety into polymer backbones imparts desirable electronic and photophysical properties. This compound is a key reagent that facilitates the synthesis of the necessary monomers by acting as a strong nucleophile. A variety of polymerization techniques are then used to create a diverse range of carbazole-based polymers.

Common synthetic routes include:

Chemical Oxidative Polymerization: This method uses oxidizing agents like ferric chloride (FeCl₃) or ammonium (B1175870) persulfate to polymerize carbazole monomers. The properties of the resulting polymer are highly dependent on the oxidant, solvent, and concentration. mdpi.com

Electrochemical Polymerization (Electropolymerization): This technique involves the anodic oxidation of carbazole monomers to deposit a polymer film directly onto a conductive substrate. It is a clean method that allows for excellent control over film thickness and morphology. mdpi.commdpi.comrsc.org

Palladium-Catalyzed Cross-Coupling Reactions: Methods like Suzuki and Sonogashira coupling are used for the polycondensation of di-functionalized carbazole monomers to create fully conjugated polymers.

Coordination Polymerization: Specific catalysts, including rare-earth metal systems, can be used to achieve highly controlled syndiospecific polymerization of carbazole-substituted styrene (B11656) derivatives. rsc.org

Living Anionic and Controlled Radical Polymerization: As discussed, these methods are employed to synthesize polymers like poly(N-vinylcarbazole) and its derivatives with precise control over the molecular architecture. researchgate.netmdpi.comnii.ac.jp

Polycarbazoles are a significant class of electroactive materials. Their electroactivity stems from the ability of the conjugated π-electron system along the polymer backbone to undergo reversible oxidation and reduction (redox) reactions. acs.org In their neutral state, these polymers are typically insulators or semiconductors. However, upon oxidative doping, charge carriers (holes) are introduced, leading to a significant increase in electrical conductivity. researchgate.net

The conductivity of polycarbazoles can be tuned based on the synthetic method, dopant, and polymer structure. For instance, polycarbazole films synthesized via electrochemical methods can exhibit conductivities in the semiconductor range. tubitak.gov.tr Studies have shown that the conductivity of chemically synthesized polycarbazole can be significantly influenced by the choice of initiator and reaction conditions, with values reaching over 8.9 × 10⁻⁴ S/cm under an optimized electric field during synthesis. mdpi.com The reversible redox switching, often accompanied by distinct color changes, makes these materials highly suitable for electrochromic devices. rsc.org

| Polymer System | Synthesis Method | Conductivity (S/cm) | Reference |

|---|---|---|---|

| Polycarbazole (PCz) | Chemical Oxidation (FeCl₃) under 12 KV/m electric field | > 8.9 × 10⁻⁴ | mdpi.com |

| Polycarbazole salt | Chemical Oxidative Interfacial Polymerization | ~10⁻⁵ | researchgate.net |

| P[6In-3Cz] (Indole-Carbazole Copolymer) | Electrochemical Polymerization | 1.2 × 10⁻³ | tubitak.gov.tr |

| Polycarbazole/Chitosan (B1678972) Composite | Electrochemical Polymerization | Increased with chitosan content | mdpi.com |

The electron-rich nature of the carbazole nucleus makes its polymers excellent p-type (hole-transporting) materials. mdpi.com This property is critical for the performance of various organic electronic devices, including organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and organic field-effect transistors (OFETs). In these devices, the carbazole-based polymer functions as a hole-transport layer (HTL), facilitating the efficient extraction and transport of positive charge carriers (holes) from the active layer to the anode. acs.orgosti.gov

Carbazole-based HTMs offer several advantages, including high hole mobility, excellent thermal and chemical stability, and the ability to be easily functionalized to tune their energy levels for optimal device performance. mdpi.comacs.org For example, a polymer HTM, poly[(phenyl)imino[9-(2-ethylhexyl)carbazole]-2,7-diyl] (CzAn), was used to replace the standard PEDOT:PSS in perovskite solar cells, leading to an enhanced power conversion efficiency (PCE) of 22.6% and significantly improved device stability. acs.org The design of novel carbazole derivatives continues to be a major focus in the development of next-generation, cost-effective, and highly efficient solar cells. acs.orgrsc.org

| Hole-Transport Material (HTM) | Device Architecture | Power Conversion Efficiency (PCE) | Key Finding | Reference |

|---|---|---|---|---|

| poly[(phenyl)imino[9-(2-ethylhexyl)carbazole]-2,7-diyl] (CzAn) | p-i-n Sn-Pb PSC | 22.6% | Outperformed standard PEDOT:PSS (21.2% PCE) with greatly improved stability. | acs.org |

| Two- or three-arm linked carbazole HTLs | n-i-p PSC | 14.79% | Performed nearly as well as the more expensive spiro-OMeTAD (15.23% PCE). | osti.gov |

| Methoxydiphenylamine-substituted carbazole | n-i-p PSC | ~17% | Demonstrated high efficiency in CH₃NH₃PbI₃-based solar cells. | osti.gov |

| D–A type carbazole derivatives (KZ, KZIC, KZRD) | Conventional n-i-p PSC | Up to 19.33% | Showed higher hole mobility and better device performance than spiro-OMeTAD. | rsc.org |

A significant advantage of carbazole-based polymers is the ability to precisely tune their electronic and photophysical properties through molecular engineering. acs.org This control is essential for optimizing their performance in specific applications, such as matching the energy levels in a solar cell or achieving a desired emission color in an OLED.

Key strategies for tailoring properties include:

Copolymerization: Introducing other aromatic units, such as thiophene (B33073) or ethynylene, into the polymer backbone can alter the electronic structure. This can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy, narrow the HOMO-LUMO gap, and red-shift the absorption and emission spectra. researchgate.net

Donor-Acceptor (D-A) Architecture: Creating copolymers that alternate between electron-donating (like carbazole) and electron-accepting (like diketopyrrolopyrrole or benzothiadiazole) units is a powerful strategy. This intramolecular charge transfer character effectively reduces the polymer's bandgap and allows for broad absorption in the visible spectrum, which is crucial for photovoltaic applications. mdpi.com

Functionalization: Attaching various substituent groups to the carbazole nitrogen or the aromatic rings can modify solubility, thermal stability, and electronic properties. mdpi.comnih.gov

Theoretical investigations and experimental studies have shown that these structural modifications provide a predictable way to control the polymer's final optoelectronic characteristics. acs.orgresearchgate.net For example, copolymers of carbazole and harmane derivatives exhibit high thermal stability and wide optical bandgaps (>2.78 eV), making them effective host materials in high-efficiency OLEDs. tandfonline.comtandfonline.com

| Polymer/Oligomer Structure | Modification Strategy | Optical Bandgap (Egopt) | Key Property Change | Reference |

|---|---|---|---|---|

| Poly(N-methyl-2,7-carbazolediyl) (PCz) | Homopolymer | ~3.2 eV (calculated) | Baseline carbazole polymer. | researchgate.net |

| PCz-alt-thiophene (PCzT) | Copolymerization with thiophene | ~2.7 eV (calculated) | Lowered LUMO and reduced bandgap. | researchgate.net |

| PCz-alt-ethynylene (PCzE) | Copolymerization with ethynylene | ~2.5 eV (calculated) | Further reduction in LUMO and bandgap. | researchgate.net |

| DPP-Cz-DPP (Oligomer) | D-A Architecture | 1.75 eV | Significantly narrowed bandgap due to intramolecular charge transfer. | mdpi.com |

| Carbazole-Harmane Copolymer | Copolymerization | > 2.78 eV | High thermal stability and wide bandgap, suitable as an OLED host. | tandfonline.comtandfonline.com |

Precursor in Functional Organic Material Synthesis

The unique electronic properties of the carbazole moiety, such as its electron-donating nature and rigid structure, make it a desirable building block for functional organic materials. This compound serves as a key precursor in the synthesis of these materials, facilitating the incorporation of the carbazole unit into larger molecular frameworks.

Synthesis of Organic Semiconductors

Carbazole-based materials are integral to the field of organic electronics due to their excellent charge-transport properties. chemimpex.com this compound is utilized in the synthesis of organic semiconductors, particularly in the creation of hole-transporting materials. The salt facilitates the attachment of the carbazole moiety to polymer chains or small molecules, which are then employed in the charge-transport layers of organic electronic devices.

For instance, the N-alkylation of this compound is a common strategy to introduce solubilizing groups and to tune the electronic properties of the resulting semiconductor. While specific examples detailing the direct polymerization of this compound are not prevalent, its role as a key intermediate in creating monomers for polymerization is well-established. These monomers are then used to synthesize carbazole-based polymers with desirable semiconducting properties for applications in organic field-effect transistors (OFETs) and other electronic devices.

Building Blocks for Optoelectronic Devices

This compound is a crucial building block in the synthesis of materials for optoelectronic devices, most notably organic light-emitting diodes (OLEDs). chemimpex.com Carbazole derivatives are renowned for their hole-transporting capabilities, which are essential for the efficiency and performance of OLEDs. The potassium salt allows for the convenient incorporation of the carbazole unit into molecules that form the emissive and charge-transport layers of these devices.

The synthesis of N-arylcarbazoles, which are prominent in OLED technology, can be achieved through palladium-catalyzed coupling reactions where a carbazole derivative, potentially formed from the potassium salt, is reacted with an aryl halide. nih.gov These N-arylcarbazoles often serve as host materials for phosphorescent emitters or as hole-transporting materials themselves. nih.gov The thermal stability and amorphous nature of these materials, critical for device longevity, can be tailored through the choice of substituents introduced via reactions involving the carbazole nitrogen.

| Application Area | Role of this compound | Resulting Material Class |

| Organic Semiconductors | Precursor for monomer synthesis | Carbazole-based polymers |

| Optoelectronic Devices | Intermediate for hole-transporting materials | N-arylcarbazoles |

Synthesis of Advanced Materials (e.g., Nanocomposites)

The utility of this compound extends to the synthesis of advanced materials like polymers and nanocomposites. chemimpex.com The nucleophilic nature of the carbazolide anion allows for its reaction with various electrophiles, enabling the grafting of carbazole moieties onto polymer backbones or the surface of nanoparticles. This functionalization imparts the desirable electronic and photophysical properties of carbazole to the bulk material.

Carbazole-containing polymers, synthesized from monomers derived from this compound, can exhibit high thermal stability and specific electronic characteristics, making them suitable for applications in advanced coatings and plastics. chemimpex.com While the direct use of this compound in the formation of nanocomposites is an area of ongoing research, its role in creating carbazole-functionalized ligands for nanoparticles holds significant potential for developing novel hybrid materials with tailored optoelectronic properties.

Role in Complex Organic Synthesis and Heterocycle Construction

Beyond materials science, this compound is a valuable reagent in complex organic synthesis, enabling the construction of intricate molecular structures and the formation of new heterocyclic rings.

Synthesis of Functionalized Carbazole Derivatives

This compound is a cornerstone in the synthesis of a wide array of functionalized carbazole derivatives. The enhanced nucleophilicity of the nitrogen atom facilitates reactions with a variety of electrophiles, leading to N-substituted carbazoles.

A prominent application is the N-alkylation with alkyl halides. This reaction is often straightforward and provides a direct route to N-alkylcarbazoles, which are themselves important intermediates or final products with diverse applications. For example, the reaction of this compound with ethyl halides is an industrial method for producing N-ethylcarbazole, a key intermediate for dyes. google.com

Another significant reaction is the regioselective ring-opening of epoxides. This compound attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of N-(β-hydroxyalkyl)carbazoles. This reaction provides a convenient method for introducing a hydroxyl functional group at the β-position of the N-alkyl chain, which can be a handle for further synthetic transformations.

| Electrophile | Reaction Type | Product Class |

| Alkyl Halide | N-Alkylation | N-Alkylcarbazoles |

| Epoxide | Nucleophilic Ring-Opening | N-(β-hydroxyalkyl)carbazoles |

| Aryl Halide (with catalyst) | N-Arylation | N-Arylcarbazoles |

Annulation and Cyclization Strategies for Carbazole Nuclei

While this compound itself is the product of a deprotonation, the functionalized carbazole derivatives synthesized from it can undergo subsequent annulation and cyclization reactions to build more complex heterocyclic systems. The N-substituent introduced via the potassium salt can be designed to contain reactive functionalities that can participate in intramolecular ring-forming reactions.

For instance, an N-aryl group, attached via a palladium-catalyzed reaction with an aryl halide, can undergo a second intramolecular C-H activation or other coupling reactions to form fused polycyclic aromatic systems containing the carbazole nucleus. nih.gov Although direct annulation strategies starting from this compound are not extensively documented, its role in preparing the necessary precursors for these complex cyclizations is crucial. The initial N-functionalization sets the stage for the subsequent construction of intricate heterocyclic frameworks.

C-N Coupling Reactions (e.g., with Phosphine (B1218219) Oxides)

This compound is a key nucleophilic reagent in C-N cross-coupling reactions for the synthesis of N-aryl carbazoles, which are pivotal components in materials science, particularly for organic electronics. The deprotonation of the N-H bond in the carbazole ring enhances its nucleophilicity, facilitating its reaction with various electrophiles, including aryl halides functionalized with groups like phosphine oxides.

While direct coupling with a phosphine oxide moiety itself is not typical, the salt is used to couple the carbazole unit to an aryl ring that already bears a phosphine oxide group. This is a common strategy for creating "host" materials for Phosphorescent Organic Light-Emitting Diodes (PHOLEDs). In these reactions, the carbazole moiety acts as the electron-donating part of the molecule, and the phosphine oxide as the electron-accepting part. The synthesis is often achieved through transition-metal-catalyzed cross-coupling reactions such as the Ullmann condensation or the Buchwald-Hartwig amination.

In a typical Ullmann-type reaction, carbazole is treated with a potassium base (such as potassium hydroxide or potassium carbonate) to form the potassium salt in situ. This salt then reacts with a brominated or iodinated aryl phosphine oxide in the presence of a copper catalyst at elevated temperatures. Similarly, in a palladium-catalyzed Buchwald-Hartwig reaction, this compound (or carbazole with a base like potassium tert-butoxide) is coupled with an aryl halide-substituted phosphine oxide. These reactions produce donor-acceptor type carbazole-phosphine oxide hybrid materials. The choice of catalyst, base, and solvent is crucial for achieving high yields and purity.

Table 1: Examples of Carbazole-Phosphine Oxide Synthesis

| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Ref |

|---|---|---|---|---|

| 9H-Carbazole | 2-bromo-2′-(diphenyloxophosphinoyl)biphenyl | Ullmann Reaction | Carbazole-phosphine oxide host material |

Synthesis of Carbazole-Triazine Hybrids

The synthesis of molecules that hybridize carbazole and triazine moieties is of significant interest due to their applications in materials science and medicinal chemistry. This compound is a preferred intermediate for these syntheses, offering a clean and efficient pathway for C-N bond formation between the electron-rich carbazole and the electron-deficient triazine ring.

The most common precursor for the triazine component is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The high reactivity of the chlorine atoms on the triazine ring allows for sequential substitution, which can be controlled by temperature.

The synthesis typically involves two main steps. First, carbazole is deprotonated using a base like aqueous potassium hydroxide (KOH) in a solvent such as tetrahydrofuran (B95107) (THF) to generate the this compound. After formation, the solvent is often removed to yield the dry salt. In the second step, the isolated this compound is redissolved in a dry aprotic solvent (e.g., dry THF) and reacted with cyanuric chloride under an inert atmosphere. The carbazolide anion acts as a potent nucleophile, displacing one of the chlorine atoms on the triazine ring to form a 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. The remaining chlorine atoms can be further substituted by reacting the product with other nucleophiles, allowing for the creation of a diverse library of complex, propeller-shaped molecules.

Table 2: Synthesis of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole

| Step | Reagents | Conditions | Outcome | Ref |

|---|---|---|---|---|

| 1 | Carbazole, Aqueous KOH, THF | Stirred at room temperature for 12h, solvent removed | Formation of brown colored potassium salt of carbazole |

Catalytic Roles and Applications of this compound Systems

Catalyst or Catalyst Precursor in Chemical Transformations

This compound is not typically a catalyst itself but serves as a vital catalyst precursor or, more accurately, a key building block in the synthesis of functional materials and complex organic molecules. Its primary role is to facilitate the introduction of the carbazole moiety into various molecular frameworks through nucleophilic substitution reactions. The resulting carbazole-containing compounds are widely used in fields like organic electronics and pharmaceutical research.

As a precursor, the salt is instrumental in creating materials for organic light-emitting diodes (OLEDs) and photovoltaic devices. The carbazole unit is known for its excellent hole-transport properties, and the potassium salt form allows for its efficient incorporation into polymers or small molecules used in the charge-transport layers of these devices. This functionalization is crucial for enhancing the efficiency and performance of the final electronic product.

In polymer chemistry, this compound is used to synthesize conductive polymers. The salt's nucleophilicity enables the carbazole unit to be attached to polymer backbones, creating materials essential for applications such as sensors and flexible electronics. Similarly, in medicinal chemistry and drug discovery, the salt is a starting point for producing functionalized carbazole derivatives that are explored for their therapeutic potential.

Role in Supported Catalysis and Adsorption Studies

While direct applications of this compound in supported catalysis and adsorption are not extensively documented, its chemical properties make it a suitable candidate for the functionalization of solid supports. The nucleophilic nature of the carbazolide anion allows it to react with electrophilic sites on the surface of materials like silica, alumina, or functionalized polymers. This process would immobilize or "support" the carbazole moiety on a solid phase.

Such carbazole-functionalized materials could potentially be used in several ways:

Supported Catalysis: The immobilized carbazole unit could serve as a ligand for metal catalysts. The nitrogen and aromatic system of the carbazole can coordinate with transition metals, creating a supported catalyst. This heterogenization of a homogeneous catalyst system would simplify catalyst recovery and reuse, which is a key goal in green chemistry.

Adsorption: Materials functionalized with carbazole units may exhibit specific adsorption properties. The aromatic and electron-rich nature of the carbazole ring could lead to interactions (e.g., π-π stacking) with certain organic molecules, suggesting potential applications in separation science or as adsorbents for environmental remediation. For instance, potassium-promoted adsorbents are known to be effective for CO2 capture, and while not directly involving carbazole, it highlights the role of potassium in modifying surface properties for adsorption.

Further research is required to explore and develop the use of this compound for creating these advanced supported systems.

Electrochemical Investigations of Carbazole Potassium Salt Systems

Characterization of Redox Behavior and Potentials

The redox behavior of the carbazole (B46965) unit is characterized by an initial, generally irreversible oxidation process. researchgate.net This process involves the removal of a single electron from the π-conjugated system to form a radical cation. epa.gov This initial oxidation is a key step that initiates subsequent chemical reactions, most notably dimerization and polymerization. researchgate.netepa.gov

The oxidation potential of the carbazole monomer is reported to occur at approximately +1.1 V versus a Saturated Calomel Electrode (SCE) in an acetonitrile (B52724) solution containing 0.1 M Lithium Perchlorate (LiClO₄). mdpi.com However, the exact potential can be influenced by substituents on the carbazole ring. Electron-withdrawing groups can increase the oxidation potential, while electron-donating groups tend to lower it. rsc.org For instance, N-substituted carbazole derivatives designed for energy storage applications have shown oxidation processes at potentials around 3.5 V to 4.0 V. researchgate.net

The initial oxidation is typically electrochemically irreversible because the generated radical cation is highly reactive and rapidly undergoes coupling reactions. researchgate.netepa.gov Upon repeated cyclic voltammetry scans, new redox waves often appear at lower potentials, which are associated with the oxidation of the newly formed dimers and oligomers on the electrode surface. acs.org Strategies to achieve reversible redox behavior often involve structural modifications that stabilize the radical cation, for example, by substituting the labile 3 and 6 positions on the carbazole ring to prevent coupling reactions. rsc.org

Table 1: Oxidation Potentials of Selected Carbazole Derivatives Note: Potentials are provided as reported in the source literature and may be referenced against different electrodes.

| Compound | Oxidation Potential (V) | Reference Electrode | Notes |

| Carbazole | +1.1 | SCE | Leads to radical cation formation. mdpi.com |

| Carbazole | ~1.12 | SCE | Irreversible oxidation leading to dimerization. researchgate.net |

| 2-(9H-carbazol-9-yl)acetic acid | +1.5 | SCE | Higher potential due to substitution. mdpi.com |

| Copolymer 9-phenyl-9H-carbazole-phenyl (PCP) | ~4.0 | Li⁺/Li | Irreversible polymer oxidation. researchgate.net |

| Poly(9-vinylcarbazole) (PVC) | ~3.5 | Li⁺/Li | Irreversible polymer oxidation. researchgate.net |

Studies of Electroactivity and Stability on Electrode Surfaces

The electroactivity and stability of carbazole-based systems on electrode surfaces are critical for their practical applications, particularly in energy storage. Research has shown that materials derived from carbazole potassium salt can exhibit significant electrochemical and interfacial stability.

A notable example is a potassium carbazolide-based solid-state electrolyte, K₀.₉CZ-0.7THF, which demonstrates a remarkable electrochemical stability window of 3.1 V. nist.gov This high stability is crucial for preventing electrolyte degradation in high-voltage battery applications. Furthermore, this electrolyte shows outstanding interfacial stability and compatibility when paired with a Potassium Sulfide (K₂S) electrode, maintaining stable electrochemical cycling for over 400 hours. nist.gov This long-term stability indicates a robust solid-electrolyte interphase (SEI) that prevents continuous side reactions at the electrode-electrolyte interface.

Spectroelectrochemical Analysis for Mechanistic Understanding

Spectroelectrochemistry, which combines electrochemical techniques with spectroscopic measurements in-situ, is a powerful tool for understanding the complex reaction mechanisms of carbazole systems. It allows for the direct observation and identification of transient species, such as radical cations and dimers, that are formed during the redox process.

Studies have shown that the electrochemical oxidation of carbazole follows an ECE (Electron transfer-Chemical reaction-Electron transfer) mechanism. epa.gov The initial one-electron transfer (E) generates a highly reactive cation radical. This is followed by a chemical step (C), which involves deprotonation and a coupling reaction to form a dimer. epa.gov This dimer can then undergo a subsequent electron transfer (E) and be further oxidized. epa.gov

Elucidation of Electrochemical Polymerization Mechanisms

The electrochemical polymerization of carbazole is a key process for creating conductive and electroactive polymer films. The mechanism has been extensively studied and is understood to proceed via an oxidative coupling pathway.

The process is initiated by the anodic oxidation of the carbazole monomer at the electrode surface to form a radical cation, as described previously. epa.govmdpi.com This step is followed by a deprotonation and the coupling of two radical cations to form a dimer. epa.govmdpi.com Computational and experimental studies have shown that this coupling occurs preferentially at the 3 and 6 positions of the carbazole ring, as these sites have a high electron density, leading to the formation of the most stable dimer, 3,3'-bicarbazyl. researchgate.netmdpi.com Steric hindrance makes coupling at the 1 and 8 positions less likely. researchgate.net

Once the dimer is formed, it is also electroactive and can be oxidized at a lower potential than the original monomer. researchgate.netacs.org This oxidation of the dimer generates a new radical cation, which can then couple with another monomeric or oligomeric radical cation. mdpi.com This step-wise process of oxidation and coupling leads to the gradual growth of the polymer chain, resulting in the deposition of a solid polycarbazole film on the electrode surface. mdpi.com The entire process involves the loss of approximately two electrons per carbazole unit. researchgate.net The resulting polymer films are often electroactive and can exhibit electrochromic properties, changing color upon oxidation and reduction. rsc.org

Spectroscopic Characterization for Research Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of carbazole (B46965) potassium salt. The formation of the carbazolide anion from neutral carbazole induces significant changes in the chemical shifts of the aromatic protons and carbons, providing clear evidence of deprotonation.

In ¹H NMR spectroscopy, the most telling indicator of the salt's formation is the disappearance of the signal corresponding to the N-H proton of carbazole, which typically appears as a broad singlet at a high chemical shift (e.g., ~11.2 ppm in DMSO-d₆). chemicalbook.com Concurrently, the signals for the aromatic protons on the carbazole ring system undergo shifts. A study comparing neutral carbazole with its potassium salt solvated with tetrahydrofuran (B95107) (KCZ-0.4THF) demonstrated these characteristic changes. nist.gov

¹³C NMR spectroscopy provides complementary information. The carbon atoms directly bonded to the nitrogen (C4a, C4b) and those further away experience shifts in their resonance frequencies upon the formation of the anionic species, reflecting the change in the electronic environment of the aromatic system. nist.gov

Researchers utilize NMR titration studies to monitor the interaction between carbazole-based compounds and anions. The progressive deprotonation of the carbazole N-H proton by a basic anion can be followed by monitoring the downfield shift of the NH signal until it disappears, confirming the formation of the carbazolide anion. mdpi.comchemrxiv.org Furthermore, advanced NMR techniques like DOSY (Diffusion-Ordered Spectroscopy) can be used to study intermolecular interactions, for instance, between carbazole and solvents, by measuring diffusion coefficients.

| Compound | Nucleus | Chemical Shifts (δ, ppm) |

| Carbazole | ¹H | 11.21 (N-H), 8.10 (H-4,5), 7.50 (H-1,8), 7.39 (H-2,7), 7.16 (H-3,6) |

| ¹³C | 139.8, 125.8, 123.4, 120.3, 118.8, 110.9 | |

| α-Potassium Carbazolide (α-KCZ) | ¹H | 8.0-7.8 (multiplet), 7.3-7.2 (multiplet), 7.0-6.8 (multiplet) |

| ¹³C | 149.3, 124.5, 122.2, 119.5, 117.8, 115.3 | |

| β-Potassium Carbazolide (β-KCZ) | ¹H | 8.0-7.8 (multiplet), 7.3-7.2 (multiplet), 7.0-6.8 (multiplet) |

| ¹³C | 149.4, 124.6, 122.3, 119.5, 117.9, 115.4 | |

| KCZ-0.4THF | ¹H | 7.95, 7.25, 6.95 (Carbazole protons); 3.62, 1.78 (THF protons) |

| ¹³C | 149.3, 124.0, 121.7, 119.3, 117.4, 115.1 (Carbazole carbons); 68.1, 26.1 (THF carbons) |

Note: NMR data can vary slightly based on solvent and experimental conditions. Data compiled from multiple sources. chemicalbook.comnist.govresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring and Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the conversion of carbazole to carbazole potassium salt. The key diagnostic feature is the disappearance of the N-H stretching vibration upon deprotonation.

In the spectrum of neutral carbazole, a characteristic sharp band appears in the region of 3400-3420 cm⁻¹, which is attributed to the N-H stretch. researchgate.net Other notable peaks for carbazole include C-N stretching (~1450 cm⁻¹) and out-of-plane N-H bending (~727 cm⁻¹). researchgate.net

Upon reaction with a potassium base like potassium hydride to form this compound, the N-H bond is broken. Consequently, the FTIR spectrum of the resulting salt shows a complete absence of the N-H stretching band. nist.gov This provides unambiguous evidence that the reaction has gone to completion. The rest of the spectrum, corresponding to the aromatic C-H and C-C vibrations of the carbazole ring system, remains largely intact, though minor shifts may be observed due to the change in electron distribution in the anionic ring system. nist.gov This technique is routinely used to confirm the synthesis of carbazole-based compounds and polymers derived from the potassium salt intermediate. researchgate.netnih.gov

| Compound | N-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | N-H Bend (cm⁻¹) |

| Carbazole | ~3419 | ~3051 | ~1450 | ~727 |

| This compound | Absent | Present | Present | Absent |

Note: Vibrational frequencies are approximate and based on data for neutral carbazole and the expected changes upon salt formation. nist.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the carbazole system and how they are perturbed upon formation of the potassium salt. Neutral carbazole exhibits characteristic absorption bands in the UV region, typically with maxima around 291-295 nm, 323-325 nm, and 333-340 nm. mdpi.comscholarena.com These absorptions are attributed to π-π* transitions within the conjugated aromatic system. mdpi.com

The deprotonation of carbazole to form the carbazolide anion results in significant changes to the UV-Vis spectrum. The increased electron density on the nitrogen atom and its delocalization throughout the aromatic rings lead to a bathochromic (red) shift of the absorption bands. mdpi.comchemrxiv.org In studies involving the titration of carbazole derivatives with basic anions, the formation of the deprotonated species is accompanied by the appearance of new, lower-energy absorption bands, often extending into the visible region of the spectrum (>400 nm). chemrxiv.org This phenomenon is the basis for the development of carbazole-based colorimetric anion sensors, where the deprotonation event upon binding an anion leads to a distinct color change. mdpi.comchemrxiv.org

UV-Vis titration is also a common method to determine the binding constants and stoichiometry of interactions between carbazole derivatives and other molecules, such as DNA. nih.govnih.gov

Fluorescence Spectroscopy for Photophysical Property Elucidation

Fluorescence spectroscopy is highly sensitive to the electronic structure and environment of the carbazole moiety. Carbazole and its derivatives are known for their fluorescent properties, typically emitting in the UV or blue region of the spectrum. dss.go.thrsc.org

The formation of the carbazole anion, as in this compound, has a profound effect on its emission properties. Deprotonation in the excited state, or the excitation of the pre-formed anion, often leads to the appearance of a new, significantly red-shifted emission band. nih.gov For example, at high pH, a carbazole derivative was observed to generate an anionic species with a new emission band around 500 nm, a substantial shift from the neutral form. nih.gov This new emission is attributed to the relaxed, electronically distinct carbazolide anion. nih.gov

The fluorescence intensity of carbazole systems is also sensitive to the environment. The emission of the carbazole anion can be influenced by solvent polarity and temperature. nih.gov This sensitivity allows carbazole derivatives, often prepared using the potassium salt as an intermediate, to be used as fluorescent probes and sensors. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy for Conformational Studies (e.g., DNA interactions)

Circular Dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules and their interactions. While this compound itself is achiral, CD spectroscopy is a crucial tool for investigating the interactions of carbazole-containing ligands with chiral biomacromolecules, most notably DNA. wesleyan.edu These ligands are often synthesized using this compound as a key nucleophilic intermediate.

Mass Spectrometry (MS) for Product Identification and Mechanistic Support